molecular formula C7H10BNO4 B13411773 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid

5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid

Cat. No.: B13411773
M. Wt: 182.97 g/mol
InChI Key: ZJEPMBILLQBUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with an ethoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid typically involves the reaction of a pyrrole derivative with a boronic acid or boronate ester. One common method is the palladium-catalyzed borylation of a halogenated pyrrole with a boronic acid pinacol ester. The reaction is usually carried out under mild conditions, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a powerful tool for constructing complex organic molecules.

    Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.

    Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Palladium Catalyst: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF, dichloromethane, or ethanol.

Major Products:

    Coupling Products: Formed through Suzuki–Miyaura coupling.

    Oxidized Derivatives: Formed through oxidation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry: 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. It is also employed in the synthesis of heterocyclic compounds and natural product analogs.

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The ethoxycarbonyl group can also participate in various reactions, acting as an electron-withdrawing group that influences the reactivity of the pyrrole ring.

Comparison with Similar Compounds

  • 5-(Ethoxycarbonyl)-2-fluorophenylboronic acid
  • 5-(Ethoxycarbonyl)-pyrimidine derivatives
  • Pinacol boronic esters

Comparison: 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid is unique due to its combination of a boronic acid group and an ethoxycarbonyl-substituted pyrrole ring. This structure provides distinct reactivity and selectivity in chemical reactions compared to other boronic acids or boronate esters. For example, the presence of the ethoxycarbonyl group can enhance the stability and solubility of the compound, making it more suitable for certain applications in organic synthesis and material science.

Properties

Molecular Formula

C7H10BNO4

Molecular Weight

182.97 g/mol

IUPAC Name

(5-ethoxycarbonyl-1H-pyrrol-2-yl)boronic acid

InChI

InChI=1S/C7H10BNO4/c1-2-13-7(10)5-3-4-6(9-5)8(11)12/h3-4,9,11-12H,2H2,1H3

InChI Key

ZJEPMBILLQBUDE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(N1)C(=O)OCC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.